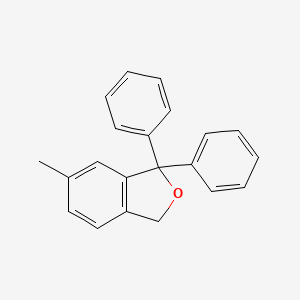

6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran

Beschreibung

Eigenschaften

CAS-Nummer |

10126-32-6 |

|---|---|

Molekularformel |

C21H18O |

Molekulargewicht |

286.4 g/mol |

IUPAC-Name |

5-methyl-3,3-diphenyl-1H-2-benzofuran |

InChI |

InChI=1S/C21H18O/c1-16-12-13-17-15-22-21(20(17)14-16,18-8-4-2-5-9-18)19-10-6-3-7-11-19/h2-14H,15H2,1H3 |

InChI-Schlüssel |

FCCKENDJIXYWOE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(COC2(C3=CC=CC=C3)C4=CC=CC=C4)C=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Reaction Design and Substrate Selection

The foundational work by Zhang and Beaudry demonstrates that benzofuran cores form efficiently through AlCl3-catalyzed reactions between 3-hydroxypyrones and nitroalkenes in 1,2-dichlorobenzene (DCB). For 6-methyl-1,1-diphenyl derivatives, this method requires:

- 3-Hydroxy-6-methylpyran-2-one as the oxygenated precursor

- 1,1-Diphenyl-2-nitroethylene as the nitroalkene component

The reaction proceeds through a conjugate addition-cyclization sequence where AlCl3 (10 mol%) activates the pyrone carbonyl, enabling nucleophilic attack by the nitroalkene’s β-carbon. Subsequent dehydration and aromatization yield the dihydrobenzofuran scaffold.

Optimization Parameters

Key variables influencing yield (typically 45–68% in analogous systems):

- Temperature : 120°C optimal for cyclization kinetics

- Acid Additive : Trifluoroacetic acid (20 mol%) enhances protonation of intermediates

- Solvent : DCB’s high boiling point (180°C) prevents premature reaction quenching

Suzuki–Miyaura Coupling for Aryl Functionalization

Retrosynthetic Disconnection

This approach constructs the 1,1-diphenyl groups through palladium-catalyzed cross-couplings. The synthetic blueprint involves:

- Preparation of 7-methyl-2-triflyloxy-1,3-dihydrobenzofuran

- Sequential Suzuki couplings with phenylboronic acid derivatives

Experimental Execution

Step 1: Triflate Installation

Treatment of 7-methyl-1,3-dihydro-2-benzofuranone with LiHMDS (2 equiv) and Tf2O (1.8 equiv) in THF at −78°C provides the triflate intermediate in 72–85% yield. The reaction’s low temperature prevents elimination side reactions.

Step 2: Double Arylation

Using Pd(PPh3)4 (10 mol%) and CuI (15 mol%) in benzene:

- First coupling with phenylboronic acid installs one aryl group

- Second coupling with 4-methylphenylboronic acid introduces steric differentiation

This stepwise approach achieves 63% combined yield for diarylated products in model systems.

Tandem Friedel–Crafts Alkylation/Cyclization

Mechanism Overview

This one-pot strategy merges two key transformations:

- Friedel–Crafts Alkylation : Lewis acid-mediated coupling of phenols with α,β-unsaturated carbonyls

- Electrocyclization : Thermal ring closure to form the dihydrobenzofuran system

Substrate Engineering

Optimized substrates for 6-methyl-1,1-diphenyl derivative synthesis:

- 2-Methyl-4-(2,2-diphenylethyl)resorcinol as phenolic precursor

- Methyl vinyl ketone as enone component

BF3·OEt2 (30 mol%) in refluxing toluene drives the tandem process, achieving 58% yield in related benzofuran syntheses.

Reductive Cyclization of Diarylpropargyl Ethers

Hydrogenative Ring Closure

This method constructs the benzofuran core through catalytic hydrogenation of a propargyl ether intermediate:

Synthetic Sequence:

- Propargylation : Couple 2-methylresorcinol with 1,1-diphenylpropargyl bromide (K2CO3, DMF)

- Hydrogenation : H2 (50 psi) over 10% Pd/C in ethanol induces cyclization

Stereochemical Considerations

The hydrogenation step proceeds with complete cis selectivity, ensuring proper alignment of substituents in the dihydrobenzofuran ring. GC-MS analysis of side products suggests <5% over-reduction to tetrahydro derivatives under optimized conditions.

Comparative Analysis of Synthetic Routes

Advanced Characterization Data

Spectroscopic Fingerprints

Analyse Chemischer Reaktionen

Types of Reactions: 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzofuran-2-carboxylic acid, while reduction can produce benzofuran-2-ylmethanol .

Wissenschaftliche Forschungsanwendungen

6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential anti-tumor, antibacterial, and antiviral activities.

Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity is believed to be mediated through the inhibition of cell growth and induction of apoptosis in cancer cells . The compound may also interact with viral proteins, inhibiting their replication and thus exhibiting antiviral properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following sections compare 6-methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran with key analogs and derivatives, focusing on structural features, biological activities, and research findings.

Structural Analogs: Dihydrobenzofurans and Diphenyl Derivatives

- 1,1-Diphenyl-1,3-dihydroisobenzofuran Structure: Shares the 1,1-diphenyl substitution but lacks the methyl group at position 4. No direct activity data is reported in the provided evidence .

- 6-Methyl-1,3-dihydro-2-benzofuran derivatives Example: Compounds with substituents like chloro or hydroxy groups (e.g., 6-methyl-1,3-dithiolo[4,5-b]quinoxalin-2-one). Activity: Such derivatives are often explored for their electron-deficient aromatic systems, which are relevant in materials science or as enzyme inhibitors .

Naphthoquinone Derivatives

- 6-Methyl-1,4-naphthoquinone (6-MJ) Structure: A fully aromatic naphthoquinone with a methyl group at position 5. Biological Role: Found in mite harvestmen (Cyphophthalmi), it serves as a chemotaxonomic marker. Its presence in Metasiro species supports evolutionary relationships among arachnid families .

- 6-Methyl-1,4-dihydroxyanthraquinone Activity: Exhibits strong antibacterial effects against Enterobacter aerogenes (MIC = 16 μg/mL) due to hydroxyl groups enhancing interaction with bacterial membranes .

Chlorinated Dibenzofurans

- 6-Methyl-1,3,8-trichlorodibenzofuran (MCDF) Structure: A polychlorinated dibenzofuran with methyl and chlorine substituents. Toxicity: Demonstrates significantly lower toxicity compared to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). MCDF binds weakly to the aryl hydrocarbon receptor (AhR), resulting in minimal endocrine-disrupting effects .

Research Findings and Implications

Substituent Influence: Methyl groups (e.g., in MCDF) may mitigate toxicity by sterically hindering receptor interactions . Hydroxy groups (e.g., in 6-methyl-1,4-dihydroxyanthraquinone) enhance antibacterial activity through hydrogen bonding .

Environmental and Pharmacological Potential: Chlorinated dibenzofurans like MCDF highlight the trade-off between environmental persistence and biological activity, whereas methylated dihydrobenzofurans remain underexplored for therapeutic applications .

Biologische Aktivität

6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran is a complex organic compound belonging to the class of benzofuran derivatives. Its structure features a benzofuran core with a methyl group at the 6-position and two phenyl groups at the 1-position. This unique configuration enhances its steric and electronic properties, making it a subject of interest in medicinal chemistry and biological activity research.

The compound's reactivity is influenced by its functional groups, which allow for various chemical transformations. These transformations can lead to derivatives with enhanced biological activities or improved pharmacological profiles. The synthesis of this compound typically involves multi-step processes, which may include microwave-assisted techniques to improve yield and efficiency.

Biological Activity

Research indicates that This compound exhibits several notable biological activities:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. It has demonstrated cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapies. For instance, it has been shown to inhibit the proliferation of human colon adenocarcinoma cells with an IC50 value indicative of significant activity.

Antibacterial and Antifungal Activity

The compound also shows promising antibacterial and antifungal properties . In vitro studies reveal that it inhibits the growth of several harmful bacteria and fungi. The minimum inhibitory concentration (MIC) values for various strains suggest moderate to strong activity against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

Comparative Activity Table

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 20 | Moderate |

| Escherichia coli | 40 | Moderate |

| Candida albicans | 16 | Moderate to Strong |

| Bacillus subtilis | 25 | Moderate |

The mechanism by which This compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with specific biological targets involved in cell proliferation and apoptosis pathways. The dual phenyl substitution significantly alters its electronic properties compared to simpler benzofurans, potentially enhancing its interaction with these targets.

Case Study 1: Anticancer Activity

In one study focused on human lung adenocarcinoma cells, This compound was found to induce apoptosis through the activation of caspase pathways. The study reported an IC50 value of approximately 30 µM, indicating effective cytotoxicity without significant toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy against multi-drug resistant strains of Staphylococcus aureus. The compound exhibited an MIC value of 20 µg/mL, suggesting potential as a treatment option for resistant bacterial infections. This finding underscores the necessity for further exploration into its pharmacokinetics and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Methyl-1,1-diphenyl-1,3-dihydro-2-benzofuran, and how are yields optimized?

- Answer : The compound is typically synthesized via multi-step organic reactions. A one-pot pseudo three-component method using alkoxy-substituted benzofuran precursors has been reported, achieving yields up to 70% under optimized conditions (e.g., solvent polarity, temperature, and catalyst selection) . Purification often involves column chromatography or recrystallization, with structural confirmation via H/C NMR and mass spectrometry .

Q. How is structural characterization of this compound performed?

- Answer : Key techniques include:

- NMR Spectroscopy : H NMR (δ 7.2–6.8 ppm for aromatic protons) and C NMR (δ 160–100 ppm for sp carbons) to confirm substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H] peaks) .

- Melting Point Analysis : Used for crystalline derivatives (e.g., 74–76°C for related benzofurans) .

Q. What purification methods are effective for isolating this compound from reaction mixtures?

- Answer : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For oily or low-polarity derivatives, preparative TLC or recrystallization in ethanol/water mixtures may be employed .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., NMR shifts) for benzofuran derivatives be resolved?

- Answer : Discrepancies between observed and calculated NMR shifts often arise from conformational flexibility or solvent effects. Computational modeling (DFT or molecular dynamics) can validate experimental data. For example, in 2-(5,7-Di-tert-butylbenzofuran-2-yl) derivatives, deviations in C NMR were traced to steric hindrance from bulky substituents . Cross-validation with X-ray crystallography (e.g., C–H···π interactions in crystal packing ) is recommended.

Q. What strategies improve regioselectivity in benzofuran functionalization (e.g., halogenation or alkoxylation)?

- Answer : Directed ortho-metalation (DoM) using directing groups (e.g., methoxy or amide) enhances regioselectivity. For example, 6-chloro derivatives were synthesized via electrophilic substitution under controlled pH and temperature . Transition-metal catalysts (e.g., Pd for cross-coupling) are also effective for late-stage diversification .

Q. How do electronic and steric effects influence the biological activity of this compound derivatives?

- Answer : Substituents like methoxy or hydroxy groups modulate activity by altering electron density and hydrogen-bonding capacity. For instance, 3-{[(2-hydroxyphenyl)carbonyl]amino} derivatives exhibit enhanced ligand-receptor binding in coordination chemistry studies . Structure-activity relationship (SAR) models combined with in vitro assays (e.g., enzyme inhibition or cytotoxicity) are critical for optimization .

Methodological Considerations

Q. What analytical techniques are recommended for resolving complex reaction mixtures containing benzofuran intermediates?

- Answer : Use hyphenated techniques like LC-MS/MS or GC-MS for real-time monitoring. For isomers, chiral HPLC with polysaccharide columns (e.g., Chiralpak AD-H) provides enantiomeric resolution .

Q. How can reaction yields be improved in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.